Mometasone Furoate EP Impurity F
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mometasone Furoate is a synthetic corticosteroid used in the treatment of various inflammatory skin conditions, allergic rhinitis, and asthma . Impurities like Mometasone Furoate EP Impurity F are formed during the industrial manufacturing process and need to be detected and quantified to ensure the safety and efficacy of the final pharmaceutical product .
準備方法
The preparation of Mometasone Furoate EP Impurity F involves several synthetic routes and reaction conditions. The synthesis typically starts with the parent compound, Mometasone Furoate, and involves specific chemical reactions to introduce the impurity. The industrial production methods for such impurities are designed to ensure the availability of the impurity in the required quantity and purity for toxicological studies, analytical method development, and process validation .
化学反応の分析
Mometasone Furoate EP Impurity F undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Mometasone Furoate EP Impurity F is used in scientific research for several purposes. It is essential for toxicological studies to assess the safety of the parent compound, Mometasone Furoate. Additionally, it is used in the development and validation of analytical methods to detect and quantify impurities in pharmaceutical products. This impurity also plays a role in process validation to ensure the consistency and quality of the manufacturing process .
作用機序
it is structurally related to Mometasone Furoate, which exerts its effects by binding to glucocorticoid receptors and inhibiting the release of inflammatory mediators . The molecular targets and pathways involved in the action of Mometasone Furoate include the inhibition of phospholipase A2 and the subsequent reduction in the production of arachidonic acid and its metabolites .
類似化合物との比較
Mometasone Furoate EP Impurity F can be compared with other impurities of Mometasone Furoate, such as Mometasone Furoate EP Impurity C and Mometasone Furoate EP Impurity G . Each impurity has a unique chemical structure and formation pathway, which distinguishes it from the others. The presence of these impurities needs to be carefully monitored and controlled to ensure the safety and efficacy of the final pharmaceutical product .
特性
分子式 |
C27H28Cl2O7 |
---|---|
分子量 |
535.4 g/mol |
IUPAC名 |
[9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3,6-dioxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |
InChI |
InChI=1S/C27H28Cl2O7/c1-14-9-16-17-11-19(31)18-10-15(30)6-7-24(18,2)26(17,29)21(32)12-25(16,3)27(14,22(33)13-28)36-23(34)20-5-4-8-35-20/h4-8,10,14,16-17,21,32H,9,11-13H2,1-3H3 |
InChIキー |
XXMUYUVNHWPWLS-UHFFFAOYSA-N |
正規SMILES |
CC1CC2C3CC(=O)C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。